2-Ethyl-5-nitrobenzoic acid 2-Ethyl-5-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 90564-19-5
VCID: VC8315531
InChI: InChI=1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
SMILES: CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol

2-Ethyl-5-nitrobenzoic acid

CAS No.: 90564-19-5

Cat. No.: VC8315531

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-5-nitrobenzoic acid - 90564-19-5

Specification

CAS No. 90564-19-5
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
IUPAC Name 2-ethyl-5-nitrobenzoic acid
Standard InChI InChI=1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Standard InChI Key INGAGVLEDDEDMY-UHFFFAOYSA-N
SMILES CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Canonical SMILES CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-ethyl-5-nitrobenzoic acid consists of a benzoic acid backbone with two functional groups: an ethyl (-CH2_2CH3_3) group at the 2-position and a nitro (-NO2_2) group at the 5-position. The SMILES notation for this compound is CCC1=C(C=C(C=C1)N+[O-])C(=O)O, and its InChIKey is INGAGVLEDDEDMY-UHFFFAOYSA-N . The presence of the nitro group introduces significant electron-withdrawing effects, which stabilize the aromatic ring and influence reactivity in electrophilic substitution reactions.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC9H9NO4\text{C}_9\text{H}_9\text{NO}_4
Molecular Weight195.172 g/mol
Density1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3
Boiling Point352.7 \pm 30.0 \, ^\circ\text{C}
Flash Point156.0 \pm 13.0 \, ^\circ\text{C}
Vapor Pressure0.0±0.8mmHg0.0 \pm 0.8 \, \text{mmHg} at 25°C
LogP (Partition Coefficient)2.81

Spectroscopic Characteristics

Predicted collision cross-section (CCS) values for various adducts, such as [M+H]+^+ (138.2 Ų) and [M+Na]+^+ (150.7 Ų), have been calculated using mass spectrometry data . These values aid in the identification and quantification of the compound in complex mixtures. The index of refraction is reported as 1.587, which may be relevant for optical applications .

Synthesis and Reaction Pathways

While no direct synthesis protocol for 2-ethyl-5-nitrobenzoic acid is documented in the provided sources, analogous nitration reactions of substituted benzoic acids offer mechanistic insights. For example, the nitration of 2-bromobenzoic acid with concentrated sulfuric and nitric acids at 5°C yields 2-bromo-5-nitrobenzoic acid with a 96% yield . By extension, the synthesis of 2-ethyl-5-nitrobenzoic acid likely involves:

  • Nitration of 2-ethylbenzoic acid: Introducing a nitro group at the 5-position via mixed acid (H2_2SO4_4/HNO3_3) nitration under controlled temperatures.

  • Purification: Isolation via vacuum filtration and recrystallization to obtain the pure product.

Challenges in this route may include regioselectivity issues, as the ethyl group’s electron-donating effects could direct nitration to the 4-position instead of the desired 5-position. Alternative strategies, such as protecting group chemistry or directed ortho-metalation, might improve selectivity.

Recent Research and Knowledge Gaps

No recent literature on 2-ethyl-5-nitrobenzoic acid is available in the provided sources . This absence underscores the need for studies focusing on:

  • Synthetic optimization: Developing regioselective nitration methods.

  • Biological activity screening: Evaluating antimicrobial or anticancer properties.

  • Material science applications: Exploring its use in polymers or coatings.

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